Octyl salicylate, also known as 2-ethylhexyl salicylate or octisalate, is an organic compound classified as an ester formed from the reaction of salicylic acid and 2-ethylhexanol. It appears as a colorless, oily liquid with a slight floral odor. This compound is primarily utilized in cosmetic formulations, particularly in sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation, which helps protect the skin from harmful effects of sun exposure . The chemical formula for octyl salicylate is , and it has a molecular weight of approximately 250.34 g/mol .
The synthesis of octyl salicylate typically involves the esterification reaction between salicylic acid and 2-ethylhexanol. This reaction can be catalyzed by various acids, including Brønsted acidic ionic liquids, which enhance the reaction's efficiency and yield . The general reaction can be represented as follows:
This reaction proceeds under conditions that favor the formation of the ester while minimizing the reverse hydrolysis reaction.
Octyl salicylate exhibits significant biological activity as a UV filter in sunscreens. It effectively absorbs UVB radiation, covering wavelengths from approximately 295 nm to 315 nm, with a peak absorption around 307-310 nm . While it provides some degree of protection against UVB rays, it does not offer protection against UVA radiation. The compound is generally regarded as safe for use in cosmetics, with low skin penetration rates (less than 1%) and minimal potential for irritation or sensitization in most individuals .
Several methods exist for synthesizing octyl salicylate, with the most common being:
Octyl salicylate is widely used in various applications:
Research into the interactions of octyl salicylate with other sunscreen agents indicates that it can improve the stability and efficacy of these compounds when used in combination. For example, it is often used alongside other UV filters like oxybenzone and avobenzone to enhance broad-spectrum protection while minimizing photodegradation . Studies have also indicated that octyl salicylate does not produce reactive oxygen species upon exposure to sunlight, making it a safer option compared to some other UV filters .
Octyl salicylate shares similarities with other salicylates and UV filters. Here are some comparable compounds:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
2-Ethylhexyl Salicylate | C15H22O3 | Sunscreen | Effective UVB absorber; low skin penetration |
Homosalate | C11H22O3 | Sunscreen | Stronger UVB absorption; often used in combination |
Octocrylene | C18H24O3 | Sunscreen | Broad-spectrum; stabilizes other UV filters |
Avobenzone | C20H22O3 | Sunscreen | Broad-spectrum UVA filter; more stable than others |
Oxybenzone | C14H12O3 | Sunscreen | Effective UVA/UVB absorber; concerns over safety |
Octyl salicylate is unique due to its specific role as a weak UVB absorber that enhances the performance of stronger UV filters when combined. Its low irritation potential and minimal skin absorption make it suitable for sensitive skin formulations, distinguishing it from more potent but potentially irritating alternatives like oxybenzone.